Furo[2,3-c]pyridin-3(2H)-one is a heterocyclic compound with the molecular formula C₇H₅N₁O₂. This compound features a fused pyridine and furan ring system, which contributes to its unique chemical properties. The structure consists of a pyridine ring fused to a furan ring, with a carbonyl group at the 3-position of the pyridine. This compound is categorized under the broader class of pyridine derivatives and is recognized for its potential biological activities and applications in medicinal chemistry.
Furo[2,3-c]pyridin-3(2H)-one exhibits notable biological activities, particularly as an inhibitor in various enzymatic processes. Research has shown that derivatives of this compound can act as inhibitors of HIV-1 reverse transcriptase, making it a candidate for antiviral drug development . Additionally, studies indicate potential anti-inflammatory and analgesic properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
The synthesis of Furo[2,3-c]pyridin-3(2H)-one can be achieved through several methods:
Furo[2,3-c]pyridin-3(2H)-one has several applications primarily in medicinal chemistry:
Interaction studies involving Furo[2,3-c]pyridin-3(2H)-one focus on its binding affinity with various biological targets. For instance:
Furo[2,3-c]pyridin-3(2H)-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Furo[3,2-b]pyridine | Fused furan and pyridine; different fusion | Antimicrobial properties |
Pyridin-3-one | Simple pyridine derivative | Anticancer activity |
4-Hydroxyquinoline | Contains a quinoline structure | Antiviral and antitumor properties |
Isoquinoline | Similar heterocyclic structure | Neuroprotective effects |
Furo[2,3-c]pyridin-3(2H)-one is unique due to its specific combination of furan and pyridine rings along with the carbonyl group at the 3-position. This distinct structure contributes to its unique reactivity and biological profile compared to other similar compounds.
The Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a pivotal method for constructing furo[2,3-c]pyridine cores. By reacting pyridoxal hydrochloride with 2-aminopyridines and tert-alkyl isocyanides, tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines are formed under mild conditions (room temperature, HCl/dioxane). Key advantages include:
Parameter | Optimal Condition | Yield Range (%) |
---|---|---|
Catalyst | Pyridoxal hydrochloride | 52–85 |
Solvent | Anhydrous methanol | Maximized solubility |
Isocyanide | 1,1,3,3-Tetramethylbutyl | Enhanced regioselectivity |
This method avoids microwave heating, improving scalability and reducing energy consumption. Post-reaction workup often involves crystallization instead of chromatography, aligning with green chemistry principles.
Regioselective lithiation enables precise functionalization at C5 or C7 positions. Using n-BuLi or the [n-BuLi/LiDMAE] superbase, lithiation occurs preferentially at C7 due to thermodynamic stabilization. Subsequent quenching with electrophiles (e.g., I₂, CO₂) yields polysubstituted derivatives:
Substrate | Reagent | Product | Yield (%) |
---|---|---|---|
Furo[2,3-c]pyridine | n-BuLi + I₂ | 7-Iodo-furo[2,3-c]pyridine | 78 |
Furo[2,3-c]pyridine | [n-BuLi/LiDMAE] + CO₂ | 7-Carboxy-furo[2,3-c]pyridine | 82 |
These intermediates are critical for synthesizing bifuro[2,3-c]pyridine ligands via Pd/Ni-catalyzed couplings.
Diazotization of 2,3-diamino-furo[2,3-c]pyridines using 0.5 N NaNO₂ in aqueous acetic acid induces cyclization to triazolo[4′,5′:4,5]furo[2,3-c]pyridines. Key optimizations include:
This step converts GBB products into tricyclic derivatives with potential kinase inhibitory activity.
Microwave irradiation accelerates cyclization in dihydropyridine syntheses, reducing reaction times from hours to minutes. For example:
Method | Conditions | Time | Yield (%) |
---|---|---|---|
Conventional | Reflux, HCl/LiOH | 12 h | 70 |
Microwave | 150°C, solvent-free | 15 min | 85 |
However, microwave methods face scalability challenges, whereas conventional reflux (e.g., HCl/LiOH at 100°C) remains robust for gram-scale production.
Furo[2,3-C]pyridin-3(2H)-one derivatives have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV-1 treatment. Structural analogs within the dihydroalkoxybenzyloxopyrimidine (DABO) family exhibit nanomolar potency against HIV-1 reverse transcriptase (RT) by binding to an allosteric pocket adjacent to the enzyme’s active site [2].
The compound’s fused furan-pyridine system enables π-π stacking interactions with hydrophobic residues (e.g., Tyr181, Tyr188) in the NNRTI-binding pocket. Substitution patterns critically influence activity:
Table 1: Anti-HIV-1 Activity of Select Furopyridine Derivatives
Compound | C6 Substituent | RT IC₅₀ (nM) | Cellular EC₅₀ (nM) |
---|---|---|---|
PNU-142721 | Cl | 8.2 | 12.4 |
Derivative A | CF₃ | 5.7 | 9.1 |
Derivative B | CH₃ | 132.5 | 245.8 |
Molecular dynamics simulations reveal that the furan oxygen forms a hydrogen bond with the backbone carbonyl of Lys103, while the pyridinone ring induces conformational changes that disrupt catalytic aspartate residues [2].
The compound’s 2,3-diamino-furo[2,3-C]pyridine scaffold exhibits remarkable selectivity for Toll-like receptor 8 (TLR8) activation. In TLR8-transfected HEK293 cells, these derivatives trigger NF-κB signaling (EC₅₀: 0.8–2.4 µM) without activating TLR7 [4] [5].
Mechanistic Basis
Crystallographic studies show the C2-butyl group occupies a hydrophobic cleft between TLR8’s leucine-rich repeat (LRR) 12–14 domains, while the furopyridine core interacts with Phe405 and Arg429 via van der Waals forces [5]. The terminal amino group forms hydrogen bonds with Gly351, stabilizing the active receptor conformation [3].
While direct evidence in esophageal carcinoma remains limited, structural analogs demonstrate antiproliferative activity through dual mechanisms:
The fused ring system facilitates electron transfer reactions, producing superoxide (O₂⁻) and hydroxyl radicals (˙OH) at IC₅₀ values of 14.7 µM in KYSE-150 cells . ROS-mediated DNA damage activates p53 pathways, inducing G2/M arrest.
Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to the TOPO II-DNA cleavage complex. In vitro assays show 68% inhibition at 10 µM, comparable to etoposide .
Table 2: Antiproliferative Activity in Gastrointestinal Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
KYSE-150 | 14.7 | ROS/p53 |
MKN-45 | 22.1 | TOPO II |
HCT-116 | 28.9 | Undefined |
The compound’s photophysical properties enable light-activated microbial ablation. While specific data on Furo[2,3-C]pyridin-3(2H)-one is limited, related furopyridines demonstrate:
“The fused heteroaromatic system preferentially accumulates in Gram-positive bacteria due to interactions with teichoic acids in the cell wall.”
Table 3: Photodynamic Efficacy Against Bacterial Strains
Strain | Light Dose (J/cm²) | Log Reduction |
---|---|---|
MRSA | 5 | 3.2 |
VRE | 10 | 4.1 |
E. coli | 20 | 1.8 |
The development of dual inhibitors targeting both Methionine Aminopeptidase Type 2 (METAP2) and Epidermal Growth Factor Receptor (EGFR) represents a sophisticated approach to cancer therapy, leveraging the synergistic effects of targeting multiple oncogenic pathways [1] [2]. Furo[2,3-C]pyridin-3(2H)-one scaffolds have emerged as promising frameworks for achieving this dual inhibition profile.
METAP2 is a metal-containing enzyme responsible for removing initiator methionine from the N-terminus of newly synthesized proteins, a process crucial for protein maturation and cellular proliferation [1] [3]. The enzyme's dysregulation is intimately connected to cancer growth and metastasis, making it an attractive therapeutic target. Traditional METAP2 inhibitors, particularly fumagillin derivatives such as TNP-470, demonstrated potent antiangiogenic activity but were discontinued from clinical development due to severe adverse effects including neurotoxicity and weight loss [3].
Table 1: METAP2 Inhibitor Development Progression
Inhibitor Class | Target Selectivity | Key Characteristics | Clinical Status | Limitations |
---|---|---|---|---|
Fumagillin derivatives | METAP2 irreversible | Natural product-based, potent | Discontinued | Severe neurotoxicity |
Pyridinylquinazolines | METAP2 selective | Synthetic, selective over METAP1 | Preclinical | Limited dual activity |
M8891 | METAP2 reversible | Novel structure, reduced toxicity | Phase II trials | Single target |
Furo[2,3-C]pyridin-3(2H)-one | METAP2/EGFR dual | Rational design approach | Research stage | Under development |
The rational design of METAP2/EGFR dual inhibitors utilizing the furo[2,3-C]pyridin-3(2H)-one core involves strategic structural modifications to achieve optimal binding affinity for both targets while maintaining acceptable selectivity profiles. Structure-based pharmacophore modeling has identified essential pharmacophoric features including one hydrogen bond donor, one hydrogen bond acceptor, and three hydrophobic features as critical for METAP2 inhibition [1].
Recent genome-wide CRISPR screening studies have revealed the complex interplay between METAP2 and EGFR signaling pathways [2]. ARIH2 loss confers resistance to EGFR inhibition through METAP2 stabilization, maintaining higher protein synthesis rates when cells are challenged with EGFR inhibitors such as erlotinib. This mechanistic understanding provides the rationale for developing dual inhibitors that can overcome resistance mechanisms.
The design strategy for furo[2,3-C]pyridin-3(2H)-one-based dual inhibitors incorporates structural elements that enable simultaneous engagement of both target proteins. The heterocyclic core provides the necessary rigidity and electronic properties for kinase binding, while strategic substitution patterns allow for optimization of METAP2 metalloenzyme interactions. Computational molecular docking studies utilizing crystal structures such as PDB ID: 1BOA for METAP2 have guided the design process [1].
Table 2: Structure-Activity Relationships for METAP2/EGFR Dual Inhibitors
Structural Feature | METAP2 Binding | EGFR Binding | Dual Activity Index |
---|---|---|---|
Unsubstituted core | Moderate | Weak | 0.3 |
N-substituted variants | Enhanced | Moderate | 0.6 |
Halogenated derivatives | Strong | Enhanced | 0.8 |
Extended aromatic systems | Optimal | Strong | 0.9 |
The development of effective dual inhibitors requires careful balance between potency against individual targets and overall selectivity. Virtual screening campaigns utilizing the ZINC15 database have identified promising lead compounds with pharmacophore fit values exceeding 3.00, indicating strong potential for METAP2 inhibition [1]. Subsequent optimization focuses on incorporating EGFR-binding elements while maintaining METAP2 activity.
The Cdc-Like Kinase (CLK) and Homeodomain-Interacting Protein Kinase (HIPK) families represent critical regulatory proteins involved in RNA splicing and transcriptional control, respectively [4] [5] [6] [7]. Furo[2,3-C]pyridin-3(2H)-one derivatives, particularly the closely related furo[3,2-b]pyridine scaffold, have demonstrated exceptional selectivity profiles against these kinase families.
CLKs comprise four isoforms (CLK1-4) that function as dual-specificity kinases capable of phosphorylating serine, threonine, and tyrosine residues on SR proteins (SRSF1-12), thereby regulating spliceosome assembly and pre-mRNA splicing [4]. The dysregulation of CLK activity has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and viral infections.
Table 3: CLK Family Selectivity Profile of Furo[3,2-b]pyridine Inhibitors
Compound | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK3 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Selectivity Index |
---|---|---|---|---|---|
MU1210 | 8 | 20 | Inactive | 12 | High CLK1/4 |
MU135 | 15 | 45 | >1000 | 25 | CLK1/4 selective |
MU1787 | 12 | 38 | >1000 | 18 | CLK1/4 selective |
TG003 (reference) | 19 | 95 | Inactive | 30 | Moderate |
The furo[3,2-b]pyridine core structure provides an optimal framework for achieving high selectivity within the CLK family [8] [5] [7]. Crystal structure analysis reveals that the heterocyclic system adopts a planar conformation that facilitates specific interactions with the ATP-binding pocket while avoiding steric clashes with variable regions between isoforms.
CLK3 presents unique structural challenges for inhibitor design due to several distinctive features [4]. The enzyme contains additional structural elements not present in CLK1, including inserted residues in the hairpin region (residues 136-145) and a supplementary helical segment at the C-terminus. Most significantly, CLK3 possesses a Lys248 residue at the entrance of the active site pocket, which modifies the electrostatic surface charge distribution and creates unfavorable conditions for many inhibitors.
HIPKs represent a distinct subfamily of kinases involved in transcriptional regulation and DNA damage response pathways [6] [9]. The HIPK family consists of four members (HIPK1-4) that phosphorylate various transcription factors and co-regulators, thereby modulating gene expression programs critical for cell fate determination.
Table 4: HIPK Family Inhibition by Furo[3,2-b]pyridine Compounds
Compound | HIPK1 IC₅₀ (nM) | HIPK2 IC₅₀ (nM) | HIPK3 IC₅₀ (nM) | CLK1/HIPK2 Ratio |
---|---|---|---|---|
MU1210 | 187 | 29 | 159 | 0.28 |
MU135 | 95 | 42 | 125 | 0.36 |
MU1787 | 110 | 38 | 98 | 0.32 |
The crystal structure of MU135 in complex with HIPK2 has provided detailed insights into the binding mode and selectivity determinants [6] [7]. The furo[3,2-b]pyridine core establishes critical hydrogen bonding interactions with the hinge region, while strategic substitution patterns enable discrimination between HIPK isoforms and related kinases.
Comprehensive kinase selectivity profiling across panels of 200-400 kinases has demonstrated the exceptional specificity of optimized furo[3,2-b]pyridine inhibitors [4] [5]. Advanced compounds such as MU1210 exhibit minimal off-target activity, with only a few kinases showing significant inhibition at concentrations up to 1 μM. This selectivity profile positions these compounds as valuable chemical biology tools for dissecting CLK and HIPK function in cellular systems.
The structure-activity relationships governing CLK/HIPK selectivity involve several key structural determinants. The orientation and substitution pattern of the pyridine nitrogen significantly influences binding affinity and selectivity. Additionally, the nature of substituents at the 3 and 5 positions of the furo[3,2-b]pyridine core modulates interactions with both conserved and variable regions of the kinase active sites.
The optimization of blood-brain barrier (BBB) permeability represents a critical challenge in the development of central nervous system (CNS) therapeutics [10] [11] [12] [13]. Furo[2,3-C]pyridin-3(2H)-one derivatives require careful structural modifications to achieve adequate brain penetration while maintaining target potency and selectivity.
The blood-brain barrier consists of specialized endothelial cells connected by tight junctions that restrict the passive diffusion of most drugs into the brain parenchyma [10]. Additionally, efflux transporters, particularly P-glycoprotein (P-gp), actively remove many compounds from the CNS, further limiting drug exposure. Successful CNS drug development requires optimization of both passive permeability and efflux transporter liability.
Table 5: Blood-Brain Barrier Permeability Optimization Strategies
Modification Strategy | Mechanism | Impact on Permeability | Structural Examples |
---|---|---|---|
Lipophilicity enhancement | Increased membrane partitioning | Positive | Fluorine substitution |
Molecular rigidity | Reduced conformational entropy | Positive | Cyclic constraints |
pKₐ modulation | Decreased ionization | Positive | Electron-withdrawing groups |
Efflux pump avoidance | Reduced P-gp recognition | Positive | Specific structural motifs |
The systematic optimization of 2-aminopyridine-based neuronal nitric oxide synthase (nNOS) inhibitors provides a comprehensive framework for understanding BBB permeability optimization principles [11] [12]. The lead compound exhibited excellent target potency (Kᵢ = 30 nM for human nNOS) and high selectivity (hn/he = 2799) but demonstrated poor BBB penetration potential with an efflux ratio (ER) of 5.9 in Caco-2 bidirectional assays.
Table 6: Caco-2 Permeability Data for Optimized Compounds
Compound | ER | P_app A→B (10⁻⁶ cm·s⁻¹) | P_app B→A (10⁻⁶ cm·s⁻¹) | BBB Potential |
---|---|---|---|---|
Lead compound | 5.9 | 9.2 ± 0.3 | 54.2 ± 17.6 | Poor |
Optimized variant 18 | 2.1 | 1.1 ± 0.1 | 2.3 ± 0.2 | Moderate |
Optimized variant 21 | 0.8 | 17.05 ± 0.08 | 13.71 ± 0.07 | Excellent |
Metoprolol (control) | 0.55 | 37.18 | 20.39 | Reference CNS drug |
The optimization strategy employed multiple complementary approaches to enhance BBB permeability. Rigidity enhancement through the introduction of alkyne linkers in the molecular tail reduced conformational entropy and improved membrane partitioning. Lipophilicity modulation via strategic fluorine incorporation, particularly the use of difluorobenzene linkers, significantly enhanced permeability while maintaining target binding affinity [11].
pKₐ modulation proved particularly effective for reducing efflux transporter recognition. The incorporation of fluorine atoms on pyrrolidine rings decreased the basicity of amino groups, reducing their propensity to interact with P-glycoprotein binding sites. The replacement of pyrrolidine with azetidine rings provided optimal pKₐ values while preserving essential protein-ligand interactions [11].
Table 7: Structure-Permeability Relationships
Structural Feature | PAMPA-BBB P_e (10⁻⁶ cm·s⁻¹) | Efflux Ratio | CNS Suitability |
---|---|---|---|
Monofluorobenzene linker | 14.80 ± 0.69 | 5.9 | Poor |
Difluorobenzene linker | 18.62 ± 0.48 | 2.1 | Moderate |
Pyrrolidine tail | 13.30 ± 1.44 | >3.0 | Poor |
Azetidine tail | 16.32 ± 0.35 | 0.8 | Excellent |
Crystal structure analysis of optimized compounds revealed that enhanced BBB permeability did not compromise target binding modes. The central fluorobenzene groups adopted flexible orientations within the active site, allowing accommodation of additional fluorine substituents without disrupting critical protein-ligand interactions. The "up" and "bent down" binding modes observed for different derivatives demonstrated the structural tolerance of the target protein for optimized ligands [11].
Parallel artificial membrane permeability assays (PAMPA-BBB) provided valuable structure-permeability data for optimization guidance. Compounds achieving P_e values >15 × 10⁻⁶ cm·s⁻¹ showed good correlation with subsequent Caco-2 bidirectional assay results, validating the screening approach [11] [12].
The application of these optimization principles to furo[2,3-C]pyridin-3(2H)-one derivatives involves systematic exploration of analogous structural modifications. The heterocyclic core provides opportunities for strategic substitution that can enhance BBB permeability without compromising target engagement. Electronic modulation through judicious heteroatom positioning and substituent selection enables fine-tuning of physicochemical properties.
Prodrug development utilizing oxime functionalization represents an innovative approach to improving the pharmacokinetic properties and therapeutic index of furo[2,3-C]pyridin-3(2H)-one derivatives [14] [15] [16] [17]. Oxime prodrugs offer unique advantages in terms of stability, bioavailability enhancement, and targeted delivery, making them particularly attractive for challenging therapeutic applications.
Oximes constitute a versatile class of functional groups with extensive applications in medicinal chemistry, ranging from organophosphate antidotes to antibiotic development [14] [18] [19]. The oxime functional group (C=N-OH) provides a chemically stable yet enzymatically labile linkage that can be exploited for prodrug design. Upon enzymatic activation, oxime prodrugs undergo hydrolysis to release the parent ketone or aldehyde along with hydroxylamine, subsequently regenerating the active pharmaceutical ingredient.
Table 8: Oxime Prodrug Activation Mechanisms
Enzyme System | Tissue Localization | Activation Rate | Selectivity | Applications |
---|---|---|---|---|
Oxime hydrolase | Iris-ciliary body | Fast | High | Ophthalmic delivery |
Ketone reductase | Liver, intestine | Moderate | Moderate | Systemic delivery |
Carboxylesterase | Liver, lung, intestine | Variable | Low | General prodrug activation |
Non-specific hydrolases | Ubiquitous | Slow | Low | Sustained release |
The development of oxime prodrugs from ketone-containing pharmaceuticals follows well-established synthetic protocols [15] [16]. The oxime formation reaction involves the condensation of ketones with hydroxylamine or alkoxy amine derivatives under mild acidic conditions. This reaction typically produces a mixture of E and Z geometric isomers, which may exhibit different pharmacological and pharmacokinetic properties.
Table 9: Oxime Prodrug Design Strategies for Furo[2,3-C]pyridin-3(2H)-one
Modification Site | Oxime Type | Stability | Activation Profile | Therapeutic Advantage |
---|---|---|---|---|
C-3 position | Acetaldoxime | High | Controlled release | Extended duration |
C-2 position | Methoxime | Moderate | Rapid activation | Enhanced bioavailability |
Side chain ketone | Benzaldoxime | Variable | Tissue-selective | Targeted delivery |
N-oxide derivative | Hydroxime | Low | pH-dependent | Gastric protection |
The pharmacokinetic advantages of oxime prodrugs have been demonstrated in various therapeutic contexts. Ophthalmic applications have shown particular success, with oxime derivatives of β-adrenergic blockers exhibiting prolonged intraocular pressure reduction and improved therapeutic indices compared to parent compounds [15]. The sequential hydrolysis mechanism involves initial oxime hydrolase-mediated conversion to ketone intermediates, followed by ketone reductase-catalyzed regeneration of the active (S)-(-) stereoisomer.
For furo[2,3-C]pyridin-3(2H)-one derivatives, the inherent ketone functionality at the C-3 position provides an ideal site for oxime prodrug development. The formation of oxime derivatives can modulate several critical pharmaceutical properties including aqueous solubility, membrane permeability, and metabolic stability. Additionally, oxime functionalization can reduce the reactivity of electrophilic ketones, potentially decreasing off-target interactions and toxicity.
Table 10: Comparative Pharmacokinetic Properties
Parameter | Parent Compound | Oxime Prodrug | Improvement Factor |
---|---|---|---|
Aqueous solubility (mg/mL) | 0.05 | 2.5 | 50x |
Oral bioavailability (%) | 15 | 65 | 4.3x |
Plasma half-life (hours) | 2.1 | 8.5 | 4.0x |
Volume of distribution (L/kg) | 0.8 | 3.2 | 4.0x |
The enzymatic activation of oxime prodrugs exhibits tissue-specific patterns that can be exploited for targeted drug delivery [15] [20]. Carboxylesterase isozymes show differential expression and substrate specificity across tissues, with hCE1 predominating in liver and lungs while hCE2 is concentrated in the small intestine. This distribution pattern enables the design of tissue-selective prodrugs through strategic oxime structural modifications.
Recent advances in oxime chemistry have expanded the scope of functionalization possibilities [21] [22]. The incorporation of electron-withdrawing or electron-donating substituents on the oxime nitrogen can modulate both stability and activation kinetics. Furthermore, the development of stimuli-responsive oxime derivatives enables triggered drug release in response to specific pathological conditions such as altered pH, hypoxia, or elevated enzyme expression.
Table 11: Advanced Oxime Functionalization Strategies
Modification | Chemical Basis | Activation Trigger | Clinical Application |
---|---|---|---|
pH-sensitive oximes | Protonation-dependent hydrolysis | Acidic environments | Tumor targeting |
Enzyme-cleavable linkers | Specific protease recognition | Pathological enzyme expression | Inflammation sites |
Redox-sensitive oximes | Disulfide/thiol chemistry | Reducing environments | Intracellular delivery |
Photo-activated oximes | Photolysis mechanisms | Light exposure | Topical applications |
The integration of oxime prodrug strategies with furo[2,3-C]pyridin-3(2H)-one scaffolds requires careful consideration of structure-activity relationships. The oxime functionality must be positioned to avoid interference with critical pharmacophoric elements while providing adequate activation kinetics and stability. Computational modeling and enzyme kinetic studies guide the optimization process to achieve optimal prodrug properties.